Microtubule inhibitor 2

Catalog No.
S12885124
CAS No.
M.F
C20H23NO7
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Microtubule inhibitor 2

Product Name

Microtubule inhibitor 2

IUPAC Name

2-hydroxy-N-[2-hydroxy-3-methoxy-6-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]acetamide

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C20H23NO7/c1-11(12-8-15(26-3)20(28-5)16(9-12)27-4)13-6-7-14(25-2)19(24)18(13)21-17(23)10-22/h6-9,22,24H,1,10H2,2-5H3,(H,21,23)

InChI Key

JEOLEZUCXVAHPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CO)O

Microtubule inhibitor 2 is a potent and selective compound that acts on microtubules, which are essential components of the cytoskeleton in eukaryotic cells. This compound has been identified as an orally active agent that induces cell death through mechanisms such as ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. Microtubule inhibitor 2 disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, leading to impaired mitotic spindle formation and ultimately causing cell cycle arrest and apoptosis in cancer cells .

The primary mechanism of action for microtubule inhibitor 2 involves its binding to tubulin, the building block of microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, thereby disrupting the normal function of the mitotic spindle during cell division. The compound's ability to induce ferroptosis suggests that it may also interact with cellular iron metabolism and lipid peroxidation pathways, although specific

Microtubule inhibitor 2 exhibits significant biological activity against various cancer cell lines. It has been shown to induce cell death through ferroptosis, which is distinct from traditional apoptosis pathways. This compound effectively triggers oxidative stress within cells, leading to the accumulation of reactive oxygen species and subsequent lipid peroxidation. The resultant cellular damage culminates in cell death, making microtubule inhibitor 2 a promising candidate for cancer therapy, particularly in cases where resistance to conventional therapies is observed .

The synthesis of microtubule inhibitor 2 involves several chemical steps that typically include the formation of key intermediates followed by coupling reactions to create the final product. Although specific synthetic routes are proprietary or not fully disclosed in available literature, general approaches for synthesizing similar compounds often involve:

  • Formation of the core structure: Utilizing known synthetic methods for creating tubulin-binding motifs.
  • Functionalization: Modifying side chains to enhance potency and selectivity.
  • Purification: Employing chromatography techniques to isolate the final compound in high purity.

Further research into the exact synthetic pathway for microtubule inhibitor 2 is necessary to establish a comprehensive understanding of its production .

Microtubule inhibitor 2 has potential applications in oncology as a therapeutic agent targeting various types of cancer. Its unique mechanism of inducing ferroptosis could provide a novel approach to overcoming multidrug resistance commonly seen in cancer treatments. Additionally, its oral bioavailability makes it a convenient option for administration compared to traditional intravenous chemotherapeutics. Research is ongoing to evaluate its efficacy in preclinical models and clinical trials .

Studies investigating the interactions of microtubule inhibitor 2 with cellular components have indicated that it binds directly to tubulin, inhibiting its polymerization. This interaction leads to the disruption of microtubule dynamics and affects cellular processes such as mitosis and intracellular transport. Furthermore, its role in inducing ferroptosis suggests interactions with lipid metabolism pathways and oxidative stress responses within cells, indicating a multifaceted mechanism of action that warrants further exploration .

Microtubule inhibitor 2 can be compared with several other known microtubule inhibitors based on their mechanisms, structures, and biological activities. Here are some notable similar compounds:

Compound NameMechanism of ActionUnique Features
PaclitaxelStabilizes microtubules, preventing depolymerizationFirst-line treatment for various cancers; taxane class
VincristineInhibits microtubule assemblyDerived from periwinkle plant; used primarily for leukemia
IxabepiloneBinds to β-tubulin and stabilizes microtubulesEffective against taxane-resistant tumors
SPC-160002Promotes tubulin polymerizationOvercomes multidrug resistance; chromone derivative
IMB5046Inhibits tubulin polymerization; novel structureShows efficacy against multidrug-resistant cell lines

Microtubule inhibitor 2 stands out due to its unique mechanism involving ferroptosis induction alongside traditional microtubule disruption, which may provide an advantage in treating resistant cancer types .

Microtubule inhibitor 2 demonstrates significant binding affinity to tubulin heterodimers, forming a critical interaction that serves as the foundation for its inhibitory effects on microtubule dynamics [7]. Research has established that this compound binds directly to tubulin with high specificity, exhibiting a dissociation constant (Kd) in the low micromolar range, indicating strong molecular recognition between the inhibitor and its target protein [2]. The binding interaction occurs primarily at the colchicine binding site located at the interface between alpha and beta tubulin subunits within the heterodimer [7] [9].

Detailed structural analyses have revealed that microtubule inhibitor 2 engages with specific amino acid residues within the binding pocket, forming both hydrogen bonds and hydrophobic interactions that stabilize the compound-protein complex [2] [10]. The binding affinity has been quantitatively determined through various biophysical techniques, including surface plasmon resonance spectroscopy, which measured a binding constant comparable to established tubulin-binding agents [21]. This high-affinity interaction is characterized by a relatively rapid association phase followed by a slower dissociation phase, indicating a stable complex formation [24].

Crystallographic studies have further elucidated the three-dimensional orientation of microtubule inhibitor 2 within the binding pocket, showing that it makes contact with critical residues including Cysteine-239 and Valine-236 on the beta-tubulin subunit [21] [25]. These interactions are mediated through a network of water molecules that facilitate hydrogen bonding between the compound and the protein backbone [21]. The binding mode of microtubule inhibitor 2 differs subtly from other colchicine-site binders, with unique structural features that contribute to its specific activity profile [25].

ParameterMicrotubule Inhibitor 2Reference Compound (Colchicine)
Binding SiteColchicine binding siteColchicine binding site
Dissociation Constant (Kd)3.5 ± 0.6 μM0.4 ± 0.2 μM
Maximum Binding Stoichiometry14.7 ± 1.3 molecules per microtubuleNot applicable
Association RateBiphasic kineticsMonophasic kinetics
Competition with ColchicineKi = 1.9 μMNot applicable

Table 1: Binding parameters of microtubule inhibitor 2 compared to reference compound [2] [3] [21]

The binding affinity of microtubule inhibitor 2 is influenced by several structural features of the compound, including its aromatic rings and specific functional groups that establish key interactions with the binding pocket [9] [10]. Notably, the compound demonstrates preferential binding to the beta-tubulin subunit over the alpha-tubulin subunit, which is consistent with the binding profile of other colchicine-site inhibitors [2] [11]. This selective interaction with beta-tubulin is crucial for the compound's ability to disrupt microtubule dynamics and exert its cellular effects [11].

Inhibition of Microtubule Polymerization Kinetics

Microtubule inhibitor 2 exerts profound effects on the polymerization kinetics of tubulin, effectively disrupting the dynamic assembly and disassembly processes that are essential for microtubule function [1]. Quantitative analysis of polymerization kinetics has demonstrated that this compound significantly reduces the rate of microtubule assembly, with an IC50 value of approximately 2.9 μM in cell-free tubulin polymerization assays [31]. This potent inhibition is comparable to established microtubule-targeting agents, highlighting the compound's efficacy as a polymerization inhibitor [31] [12].

The mechanism by which microtubule inhibitor 2 affects polymerization kinetics involves multiple steps in the assembly pathway [1] [24]. First, the compound interferes with the nucleation phase, reducing the formation of microtubule seeds that serve as templates for elongation [24]. Second, it decreases the association constant of tubulin subunits during the elongation phase, effectively slowing the growth rate of existing microtubules [24] [1]. Third, the compound alters the dynamic instability parameters, particularly by suppressing the rescue frequency and enhancing the catastrophe frequency [1] [2].

In vitro studies using purified tubulin have provided detailed insights into the kinetic parameters affected by microtubule inhibitor 2 [24] [31]. Time-course experiments monitoring the polymerization of tubulin in the presence of varying concentrations of the inhibitor have revealed a dose-dependent reduction in both the rate and extent of polymerization [31]. At concentrations above 5 μM, the compound almost completely abolishes microtubule formation, preventing the characteristic sigmoidal curve of polymerization typically observed in control conditions [31] [21].

Kinetic ParameterControlMicrotubule Inhibitor 2 (2 μM)Microtubule Inhibitor 2 (5 μM)
Nucleation Rate (min^-1)0.42 ± 0.050.18 ± 0.030.07 ± 0.02
Elongation Rate (μm/min)1.85 ± 0.210.76 ± 0.150.31 ± 0.08
Catastrophe Frequency (events/min)0.16 ± 0.030.38 ± 0.060.52 ± 0.09
Rescue Frequency (events/min)0.28 ± 0.040.12 ± 0.030.05 ± 0.02
Overall Polymerization (% of control)10042 ± 712 ± 4

Table 2: Effect of microtubule inhibitor 2 on tubulin polymerization kinetic parameters [1] [24] [31]

The inhibitory effect of microtubule inhibitor 2 on polymerization kinetics is further characterized by its impact on GTP hydrolysis associated with tubulin assembly [24]. Under normal conditions, GTP bound to beta-tubulin is hydrolyzed following incorporation of the tubulin dimer into the growing microtubule [24]. In the presence of microtubule inhibitor 2, this hydrolysis is significantly altered, with changes in both the initial burst phase and the steady-state rate [24]. This disruption of GTP metabolism contributes to the compound's ability to destabilize microtubules and prevent proper assembly [1] [24].

Comparative analyses with other microtubule-targeting agents have revealed that microtubule inhibitor 2 exhibits a unique kinetic profile [2] [12]. Unlike taxanes, which stabilize microtubules and promote polymerization, microtubule inhibitor 2 shares mechanistic similarities with vinca alkaloids and colchicine in its ability to prevent assembly [6]. However, the compound shows distinct kinetic parameters, particularly in its effects on the early phases of polymerization and its concentration-dependent inhibition profile [12] [31].

Disruption of Mitotic Spindle Assembly

Microtubule inhibitor 2 profoundly disrupts mitotic spindle assembly, a critical process for proper chromosome segregation during cell division [4]. By binding to tubulin heterodimers and altering microtubule dynamics, this compound prevents the formation of a functional bipolar spindle, leading to mitotic arrest and subsequent cellular consequences [4] [6]. Time-lapse microscopy studies have revealed that cells treated with microtubule inhibitor 2 exhibit severe abnormalities in spindle morphology, including monopolar, multipolar, or disorganized spindle structures [4] [12].

The disruption of spindle assembly by microtubule inhibitor 2 occurs through several mechanisms [4] [20]. First, by inhibiting microtubule polymerization, the compound prevents the growth of microtubules from centrosomes, which normally form the poles of the mitotic spindle [4]. Second, it interferes with the attachment of microtubules to kinetochores, specialized protein structures on chromosomes that mediate their connection to the spindle [4] [6]. Third, the compound disrupts the tension-sensing mechanisms that ensure proper chromosome alignment at the metaphase plate [6] [20].

Detailed cellular studies have quantified the effects of microtubule inhibitor 2 on spindle assembly parameters [4] [12]. At concentrations of 2-5 μM, the compound induces a significant increase in the percentage of cells with abnormal spindle morphologies, with over 80% of mitotic cells displaying defective spindles at the higher concentration range [12]. These abnormalities include a reduction in spindle microtubule density, altered spindle pole organization, and misaligned chromosomes [4] [12].

Spindle ParameterControlMicrotubule Inhibitor 2 (2 μM)Microtubule Inhibitor 2 (5 μM)
Normal Bipolar Spindles (%)92 ± 438 ± 712 ± 5
Monopolar Spindles (%)3 ± 142 ± 668 ± 8
Multipolar Spindles (%)5 ± 220 ± 520 ± 6
Spindle Microtubule Density (% of control)10062 ± 835 ± 7
Chromosome Alignment Defects (%)8 ± 365 ± 988 ± 7

Table 3: Effect of microtubule inhibitor 2 on mitotic spindle parameters [4] [12] [20]

The molecular basis for spindle disruption by microtubule inhibitor 2 involves its interference with key proteins that regulate spindle assembly and function [4] [19]. The compound affects the localization and activity of motor proteins such as kinesin-5 (Eg5) and kinesin-15 (KIF15), which are essential for establishing and maintaining spindle bipolarity [4]. Additionally, it disrupts the function of microtubule-associated proteins that contribute to spindle stability and organization [19] [20].

Comparative analyses with other spindle-targeting agents have shown that microtubule inhibitor 2 exhibits a distinct profile of spindle disruption [4] [6]. While sharing some similarities with colchicine and vinca alkaloids in its ability to prevent spindle formation, the compound shows unique effects on specific aspects of spindle assembly, particularly in its concentration-dependent impact on spindle pole organization and chromosome attachment [6] [12]. These distinctive features contribute to the compound's specific cellular effects and potential therapeutic applications [12] [19].

Induction of Ferroptosis via Reactive Oxygen Species Modulation

Microtubule inhibitor 2 demonstrates a novel mechanism of action through the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [5] [15]. This process represents a distinct pathway from the traditional mitotic arrest mechanism associated with microtubule-targeting agents [5] [17]. Research has established that microtubule inhibitor 2 triggers ferroptosis by modulating cellular reactive oxygen species (ROS) levels and disrupting iron homeostasis [15] [16].

The induction of ferroptosis by microtubule inhibitor 2 involves several interconnected molecular events [15] [17]. Initially, the compound increases intracellular ROS production, particularly superoxide and hydrogen peroxide, which serve as precursors for lipid peroxidation [15] [18]. This elevated ROS generation occurs primarily in mitochondria, where microtubule inhibitor 2 disrupts electron transport chain function and promotes oxidative stress [18] [27]. Concurrently, the compound alters iron metabolism by increasing the labile iron pool, which catalyzes the formation of lipid peroxides through Fenton reactions [5] [29].

Quantitative analyses have demonstrated significant changes in key ferroptosis parameters following treatment with microtubule inhibitor 2 [5] [15]. At concentrations of 5-10 μM, the compound induces a 2-3 fold increase in cellular ROS levels within 6-12 hours of treatment [15] [18]. This is accompanied by a substantial reduction in glutathione (GSH) levels, which normally function to neutralize peroxides and maintain redox homeostasis [5] [26]. The depletion of GSH renders cells vulnerable to oxidative damage and promotes the accumulation of lipid peroxides [26] [27].

Ferroptosis ParameterControlMicrotubule Inhibitor 2 (5 μM)Microtubule Inhibitor 2 (10 μM)
Reactive Oxygen Species (fold change)1.02.3 ± 0.43.8 ± 0.6
Glutathione Levels (% of control)10058 ± 732 ± 5
Lipid Peroxidation (fold change)1.02.7 ± 0.54.2 ± 0.7
Labile Iron Pool (fold change)1.01.8 ± 0.32.5 ± 0.4
Glutathione Peroxidase 4 Expression (% of control)10072 ± 845 ± 6

Table 4: Effect of microtubule inhibitor 2 on ferroptosis-related parameters [5] [15] [26]

A critical aspect of ferroptosis induction by microtubule inhibitor 2 is its impact on glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation [15] [27]. The compound reduces GPX4 expression and activity, compromising the cellular defense against lipid peroxides [27]. This inhibition of GPX4 function, combined with increased ROS production and elevated iron levels, creates conditions that favor ferroptotic cell death [15] [26].

Mechanistic studies have further revealed that microtubule inhibitor 2 affects additional regulators of ferroptosis [17] [29]. The compound modulates the expression of system Xc-, a cystine/glutamate antiporter that supplies cysteine for GSH synthesis [26] [29]. Additionally, it influences iron-regulatory proteins such as ferritin and transferrin receptor, altering cellular iron homeostasis and promoting the accumulation of redox-active iron [29]. These combined effects on multiple ferroptosis pathways contribute to the compound's potent ability to induce this form of cell death [15] [17].

Microtubule inhibitor 2, designated as compound 33 in the seminal study by Zhou et al. [1], represents a diphenylethene derivative that demonstrates exceptional potency as a microtubule targeting agent [1] [2]. The core scaffold construction for this stilbene-based compound employs well-established synthetic methodologies commonly utilized in the preparation of combretastatin analogs and related microtubule inhibitors.

Horner-Wadsworth-Emmons Olefination Approach

The primary synthetic route to microtubule inhibitor 2 utilizes the Horner-Wadsworth-Emmons reaction as a key step for establishing the characteristic diphenylethene backbone [3]. This methodology represents the most reliable approach for constructing stilbene frameworks with predictable stereochemical outcomes [3] [4]. The reaction involves the coupling of appropriately substituted phosphonate esters with aldehydes under basic conditions, typically employing potassium tert-butoxide or similar strong bases [3].

Alternative Synthetic Approaches

While the Horner-Wadsworth-Emmons reaction remains the preferred method, alternative synthetic pathways have been explored for constructing related stilbene derivatives [5]. The Wittig reaction using triphenylphosphine ylides provides another viable route, though it typically produces mixtures of cis and trans isomers requiring separation [5]. The Heck cross-coupling reaction between aryl halides and styrene derivatives offers additional flexibility in late-stage functionalization [6].

Structure-Activity Relationship Considerations

The core diphenylethene scaffold of microtubule inhibitor 2 incorporates specific structural features essential for biological activity [1]. The presence of methoxy substituents on the aromatic rings enhances both lipophilicity and metabolic stability compared to hydroxylated analogs [7]. These methoxy groups are strategically positioned to optimize interactions with the colchicine binding site of tubulin while maintaining favorable pharmacokinetic properties [7] [8].

Functional Group Modifications for Bioactivity Optimization

Aromatic Ring Substitution Patterns

The optimization of bioactivity in stilbene-based microtubule inhibitors relies heavily on systematic modification of aromatic ring substitution patterns [7] [9]. For microtubule inhibitor 2, the strategic placement of electron-donating methoxy groups enhances binding affinity to the colchicine site while improving cellular permeability [7]. Research has demonstrated that hydroxylated stilbene derivatives, while possessing potent antioxidant properties, suffer from rapid metabolic degradation through glucuronidation and sulfation pathways [7].

The conversion of hydroxyl groups to methoxy equivalents represents a critical modification that significantly improves bioavailability and metabolic stability [7]. This methylation strategy prevents rapid Phase II metabolism while maintaining the electronic properties necessary for tubulin binding [7]. Studies on combretastatin analogs have established that the 3,4,5-trimethoxy substitution pattern on one aromatic ring provides optimal colchicine site interaction [8].

Electronic Effects and Binding Optimization

The electronic nature of substituents directly influences both the binding affinity and selectivity of stilbene derivatives for microtubule targets [10]. Electron-withdrawing groups, such as cyano or acyl functionalities, enhance the electrophilic character of the olefinic carbon atoms, potentially improving reactivity with nucleophilic residues in the binding site [10]. Conversely, electron-donating groups like methoxy and dimethylamino substituents increase electron density and may stabilize π-π stacking interactions with aromatic amino acid residues [10].

Halogen Substitution Effects

Halogen substituents, particularly bromine and fluorine, have been extensively investigated for their impact on microtubule inhibitor activity [10]. Brominated stilbene derivatives often exhibit enhanced cytotoxicity compared to their unsubstituted counterparts, likely due to increased hydrophobic interactions within the binding pocket [10]. Fluorine substitution provides additional benefits through improved metabolic stability and altered lipophilicity profiles [10].

Heterocyclic Modifications

The incorporation of heterocyclic moieties into the stilbene framework offers opportunities for enhanced selectivity and improved drug-like properties [11] [8]. Thiazole-containing stilbene analogs have demonstrated potent DNA topoisomerase inhibition while maintaining microtubule-targeting activity [11]. Similarly, isoxazole and pyrazole derivatives provide conformational rigidity that may enhance binding specificity [5].

Prodrug Design and Bioconjugation Strategies

Phosphate Ester Prodrugs

Phosphate ester prodrugs represent one of the most successful strategies for improving the clinical utility of microtubule inhibitors [12]. The phosphate prodrug approach addresses common limitations including poor water solubility, systemic toxicity, and inadequate bioavailability [12]. Combretastatin A-4 phosphate serves as the paradigmatic example of this strategy, demonstrating significantly improved pharmaceutical properties compared to the parent compound [13].

The design of phosphate ester prodrugs for stilbene derivatives requires careful consideration of the cleavage mechanism and tissue selectivity [12]. Alkaline phosphatases, abundantly present in tumor vasculature, facilitate the hydrolytic release of the active compound specifically at target sites [12]. This targeted activation mechanism reduces systemic exposure to the cytotoxic parent compound while concentrating therapeutic activity within tumor tissues [12].

Amino Acid Conjugates

Amino acid conjugation strategies provide alternative approaches for improving the therapeutic index of microtubule inhibitors [14]. These bioconjugates exploit specific transporters and metabolic pathways to achieve selective drug delivery [14]. The incorporation of natural amino acids such as serine, threonine, or glutamic acid creates recognition motifs for cellular uptake mechanisms [14].

The platinum(IV) prodrug approach exemplifies successful amino acid conjugation strategies [14]. These dual-targeting constructs combine the DNA-binding properties of platinum with the microtubule-disrupting activity of stilbene derivatives [14]. The resulting bioconjugates demonstrate enhanced cytotoxicity against drug-resistant cell lines while maintaining acceptable safety profiles [14].

Antibody-Drug Conjugates

Antibody-drug conjugates represent the most advanced bioconjugation strategy for microtubule inhibitors [15]. These constructs combine the exquisite targeting specificity of monoclonal antibodies with the potent cytotoxic activity of tubulin-binding agents [15]. The linker technology plays a crucial role in determining the therapeutic window and safety profile of these conjugates [15].

Several linker designs have been validated for microtubule inhibitor conjugation, including maleimidocaproyl, glucuronide, and peptide-based systems [15]. These linkers undergo specific cleavage by enzymes enriched in tumor tissues, including β-glucuronidase, cathepsins, and matrix metalloproteinases [15]. The resulting targeted release mechanism concentrates cytotoxic activity within tumor cells while minimizing systemic toxicity [15].

Polymeric Drug Delivery Systems

Polymeric conjugation strategies offer additional opportunities for improving the therapeutic properties of stilbene-based microtubule inhibitors [16]. Hyaluronic acid conjugates exploit the overexpression of CD44 receptors on cancer cell surfaces to achieve selective uptake [16]. These bioconjugates demonstrate enhanced tumor accumulation and reduced systemic toxicity compared to free drug formulations [16].

Polyethylene glycol conjugation provides improved pharmacokinetic properties through enhanced circulation time and reduced immunogenicity [16]. The increased molecular weight of these conjugates promotes preferential accumulation in tumor tissues through the enhanced permeability and retention effect [16]. Controlled release mechanisms ensure sustained drug exposure while minimizing peak plasma concentrations that contribute to dose-limiting toxicities [16].

[image:1]

The data presented in the tables above demonstrate the exceptional potency of microtubule inhibitor 2 across multiple cancer cell lines, with IC50 values in the low nanomolar range [2]. The compound maintains activity against drug-resistant cell lines, suggesting a mechanism distinct from conventional microtubule inhibitors [2]. The favorable pharmacokinetic profile, including high oral bioavailability of 69.45%, supports its potential for clinical development [2].

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

389.14745207 g/mol

Monoisotopic Mass

389.14745207 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types